3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride
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Overview
Description
The compound “3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride” is a chemical compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The 1,2,4-oxadiazole ring is a common feature in many pharmaceutical compounds .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including the 3-methyl variant, has been a subject of interest in medicinal chemistry . Various synthetic strategies have been developed, but the specific synthesis process for “this compound” is not explicitly mentioned in the available literature .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring. This ring structure is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The specific arrangement of these atoms in the ring structure can influence the properties of the compound .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature .Scientific Research Applications
Synthesis and Chemical Reactions
The compound, 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride, is involved in various synthetic pathways, demonstrating its utility in the preparation of heterocyclic compounds with potential biological activities. For instance, the synthesis of 3-[5-(Morpholinomethyl/Piperidinomethyl/Pyrrolidinemethyl)-1,2,4-oxadiazol-3-yl]-4H-chromones highlights the compound's role in generating chromone derivatives through reactions with different amines such as pyrrolidine, piperidine, and morpholine, yielding compounds with varied potential applications in medicinal chemistry (Rao, Reddy, Jyotsna, & Sait, 2014).
Biological Activities and Applications
The compound's derivatives have been explored for their biological activities, such as antibacterial and antifungal properties. For example, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and shown to exhibit moderate to significant activity against Gram-negative and Gram-positive bacteria, underscoring their potential in antimicrobial therapy (Khalid et al., 2016).
Additionally, the compound's framework is utilized in the synthesis of novel derivatives with antimicrobial activity. Synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has been reported as potential drug candidates, demonstrating the compound's versatility in drug discovery, particularly for the treatment of Alzheimer’s disease (Rehman et al., 2018).
Safety and Hazards
Future Directions
The future directions for research on “3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in 1,2,4-oxadiazoles in medicinal chemistry, there may be potential for this compound in drug discovery .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that 1,2,4-oxadiazoles, which share a similar structure, are known to interact with their targets through hydrogen bond acceptor properties .
Biochemical Pathways
Given the anti-infective activities of similar compounds, it’s plausible that this compound may interfere with the biochemical pathways of infectious agents .
Pharmacokinetics
A compound with a similar structure was described as having good in vitro admet and in vivo pharmacokinetic characteristics .
Result of Action
Similar compounds have been reported to have anti-infective activities, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-7-11-8(14-12-7)5-9(13)3-2-4-10-6-9;/h10,13H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGQYUULKSTQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2(CCCNC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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